molecular formula C30H24O3 B1598313 1,3,5-Tri(4-acetylphenyl)benzene CAS No. 47732-99-0

1,3,5-Tri(4-acetylphenyl)benzene

Cat. No. B1598313
CAS RN: 47732-99-0
M. Wt: 432.5 g/mol
InChI Key: XSVGLMQQYMQCTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-Tri(4-acetylphenyl)benzene involves linking fluorinated tris(4-acetylphenyl)benzene building units using aldol cyclotrimerization . The structures of the two COFs, reported here, were confirmed by powder X-ray difraction techniques, Fourier transform infrared, and solid-state 13C CP/MAS NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tri(4-acetylphenyl)benzene is composed of three benzene rings with four acetylphenyl groups attached. The molecular formula is C30H24O3 .


Chemical Reactions Analysis

1,3,5-Tri(4-acetylphenyl)benzene is used as a building block for metal organic frameworks (MOFs), which are 3D-microporous materials with potential applications in gas adsorption and separation technologies . It can also be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based MOFs for potential usage in gas storage, gas separation, and catalysis .


Physical And Chemical Properties Analysis

The molecular weight of 1,3,5-Tri(4-acetylphenyl)benzene is 432.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The exact mass and monoisotopic mass are 432.17254462 g/mol . The topological polar surface area is 51.2 Ų .

Scientific Research Applications

Anticancer Potential

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) has shown promising anticancer potential. It has been investigated against breast and cervical cancer cell lines .
  • Methods of Application : H3BTB binds to DNA by groove binding, which unwinds the DNA helix. This binding was found to be significant .
  • Results : The cytotoxic potential of H3BTB is effectively demonstrated by computational study outcomes, which include molecular docking and molecular dynamics (MD) simulations .

Photoluminescent Chemo-Sensor

  • Scientific Field : Material Science
  • Application Summary : 1,3,5-Triphenylbenzene (1,3,5-TPB) has been used as a versatile photoluminescent chemo-sensor platform .
  • Methods of Application : Starting from this platform, supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer and conjugated polymer based sensors have been developed .
  • Results : These sensors have been used for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT) and picric acid (PA) .

Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Tri(4-acetylphenyl)benzene is widely used in scientific research due to its unique structure and properties.
  • Methods of Application : It is ideal for applications in organic synthesis.
  • Results : The specific outcomes depend on the particular synthesis process.

Gas Storage and Separation

  • Scientific Field : Material Science
  • Application Summary : 1,3,5-Tri(4-carboxyphenyl)benzene is used as a building block for metal organic frameworks (MOFs), which are 3D-microporous materials .
  • Methods of Application : It facilitates the functionalization of polyoxometalate-based MOFs .
  • Results : These MOFs find applications in gas adsorption and separation technologies .

Luminescent Microporous Organic Polymers

  • Scientific Field : Material Science
  • Application Summary : 1,3,5-Tri(4-ethenylphenyl)benzene has been used to construct a novel class of luminescent microporous organic polymers (LMOPs) .
  • Methods of Application : These polymers are constructed by Heck coupling reactions of 1,3,5-tri(4-ethenylphenyl)benzene with aromatic halides .
  • Results : These polymers are microporous with the BET surface areas ranging from 391 to 791 m²/g and possess quite narrow pore distributions . The emissions of LMOPs could be quenched efficiently by picric acid, indicating that these polymers could be utilized as sensors for explosive detection .

Fluorescence Chemo-Sensors

  • Scientific Field : Material Science
  • Application Summary : 1,3,5-Triphenylbenzene (1,3,5-TPB) has been used as a fluorescence signalling unit .
  • Methods of Application : Starting from this platform, supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer and conjugated polymer based sensors have been developed .
  • Results : These sensors have been used for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT) and picric acid (PA) .

Luminescent Microporous Organic Polymers

  • Scientific Field : Material Science
  • Application Summary : 1,3,5-Tri(4-ethenylphenyl)benzene has been used to construct a novel class of luminescent microporous organic polymers (LMOPs) .
  • Methods of Application : These polymers are constructed by Heck coupling reactions of 1,3,5-tri(4-ethenylphenyl)benzene with aromatic halides .
  • Results : These polymers are microporous with the BET surface areas ranging from 391 to 791 m²/g and possess quite narrow pore distributions . The emissions of LMOPs could be quenched efficiently by picric acid, indicating that these polymers could be utilized as sensors for explosive detection .

Fluorescence Chemo-Sensors

  • Scientific Field : Material Science
  • Application Summary : 1,3,5-Triphenylbenzene (1,3,5-TPB) has been used as a fluorescence signalling unit .
  • Methods of Application : Starting from this platform, supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer and conjugated polymer based sensors have been developed .
  • Results : These sensors have been used for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT) and picric acid (PA) .

Safety And Hazards

1,3,5-Tri(4-acetylphenyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

1,3,5-Tri(4-acetylphenyl)benzene can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis . It is also used as a building block for metal organic frameworks, which are 3D-microporous materials with potential applications in gas adsorption and separation technologies .

properties

IUPAC Name

1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O3/c1-19(31)22-4-10-25(11-5-22)28-16-29(26-12-6-23(7-13-26)20(2)32)18-30(17-28)27-14-8-24(9-15-27)21(3)33/h4-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVGLMQQYMQCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406777
Record name Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri(4-acetylphenyl)benzene

CAS RN

47732-99-0
Record name Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Landers, F Chérioux, M De Santis, N Bendiab… - 2D …, 2014 - iopscience.iop.org
We report a convergent surface polymerization reaction scheme on Au (111), based on a triple aldol condensation, yielding a carbon-rich, covalent nanoporous two-dimensional …
Number of citations: 6 iopscience.iop.org

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